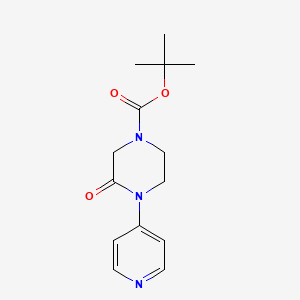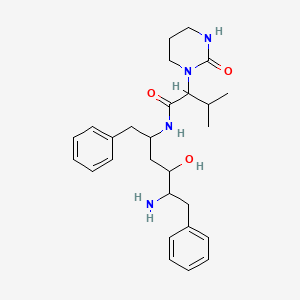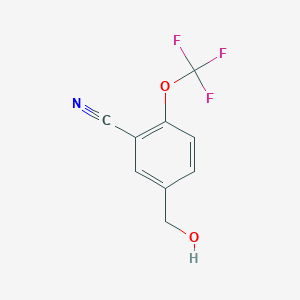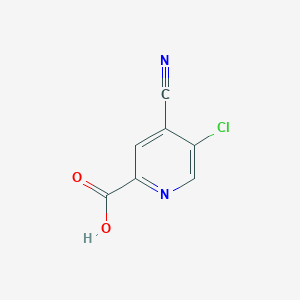
5-Chloro-4-cyanopicolinic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloro-4-cyanopicolinic acid is an organic compound with the molecular formula C7H3ClN2O2. It is a derivative of picolinic acid, where the hydrogen atoms at positions 4 and 5 of the pyridine ring are replaced by a cyano group and a chlorine atom, respectively
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4-cyanopicolinic acid typically involves the chlorination and cyanation of picolinic acid derivatives. One common method is the direct chlorination of 4-cyanopicolinic acid using thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows: [ \text{4-Cyanopicolinic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} ]
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using similar reagents but optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure efficient production.
化学反应分析
Types of Reactions
5-Chloro-4-cyanopicolinic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The cyano group can be reduced to an amine or oxidized to a carboxylic acid.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution: Reagents like sodium amide (NaNH2) or thiourea can be used for nucleophilic substitution.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation.
Major Products
Substitution: Formation of 5-amino-4-cyanopicolinic acid or 5-thio-4-cyanopicolinic acid.
Reduction: Formation of 5-chloro-4-aminopicolinic acid.
Oxidation: Formation of 5-chloro-4-carboxypicolinic acid.
科学研究应用
5-Chloro-4-cyanopicolinic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic properties, including its role in the development of new drugs.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of 5-Chloro-4-cyanopicolinic acid involves its interaction with specific molecular targets. For instance, it can act as a ligand for metal ions, forming coordination complexes that can influence various biochemical pathways . The cyano and chloro groups play a crucial role in its binding affinity and specificity.
相似化合物的比较
Similar Compounds
Picolinic Acid: 2-Pyridinecarboxylic acid, a precursor to 5-Chloro-4-cyanopicolinic acid.
Nicotinic Acid:
Isonicotinic Acid: 4-Pyridinecarboxylic acid.
Uniqueness
This compound is unique due to the presence of both a cyano and a chloro group on the pyridine ring. This combination imparts distinct chemical properties, such as increased reactivity in substitution reactions and the ability to form stable coordination complexes with metal ions.
属性
分子式 |
C7H3ClN2O2 |
|---|---|
分子量 |
182.56 g/mol |
IUPAC 名称 |
5-chloro-4-cyanopyridine-2-carboxylic acid |
InChI |
InChI=1S/C7H3ClN2O2/c8-5-3-10-6(7(11)12)1-4(5)2-9/h1,3H,(H,11,12) |
InChI 键 |
XCJWDVWFHPKVEZ-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=CN=C1C(=O)O)Cl)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



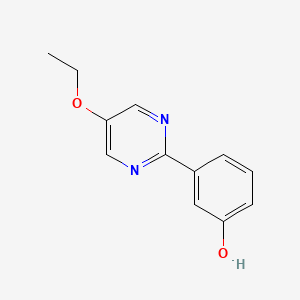
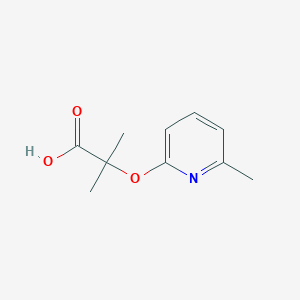
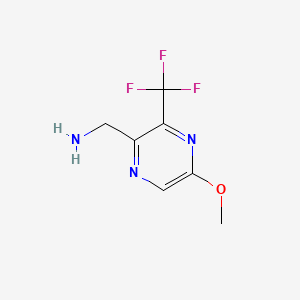
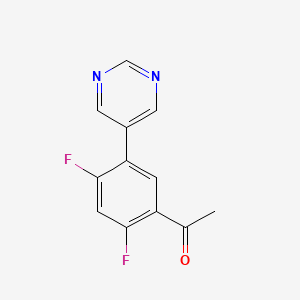
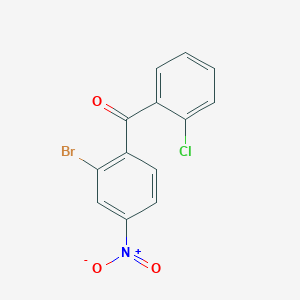

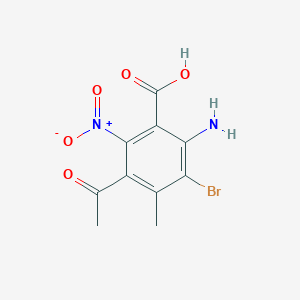
![1-[5-(Methanesulfonyl)thiophen-2-yl]ethan-1-one](/img/structure/B13885496.png)

